

Application Notes and Protocols for EC330 in Cancers with LIF Overexpression

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Compound of Interest

Compound Name: EC330

Cat. No.: B10801037

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Introduction

Leukemia Inhibitory Factor (LIF) is a cytokine of the interleukin-6 (IL-6) superfamily that has been implicated in the progression of various cancers.[1] Overexpression of LIF is associated with increased cancer cell proliferation, migration, invasion, and therapeutic resistance.[1][2] LIF exerts its effects by binding to a receptor complex composed of the LIF receptor (LIFR) and glycoprotein 130 (gp130), which activates downstream signaling pathways, most notably the JAK/STAT3, PI3K/AKT, and mTOR pathways.[2][3] Consequently, targeting the LIF/LIFR signaling axis presents a promising therapeutic strategy for cancers with LIF overexpression.

EC330 is a novel small-molecule inhibitor that targets the LIF/LIFR signaling pathway.[4][5] Preclinical studies have demonstrated its potential as a therapeutic agent in cancers characterized by high LIF expression. These application notes provide a summary of the key findings related to **EC330** and detailed protocols for its investigation in a laboratory setting.

Mechanism of Action

EC330 is a steroidal inhibitor of LIF.[6] It is designed to bind to the LIFR, thereby inhibiting the LIF-induced activation of downstream signaling cascades, including the STAT3, PI3K/AKT, and mTOR pathways.[2][4][6] By blocking these pathways, **EC330** effectively abrogates the pro-tumorigenic effects of LIF, such as enhanced cell proliferation and migration.[2][4]

Interestingly, recent studies have also identified **EC330** as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death. This suggests a dual mechanism of action that could be particularly effective in targeting cancer cells.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of **EC330** in cancer cell lines and xenograft models with LIF overexpression.

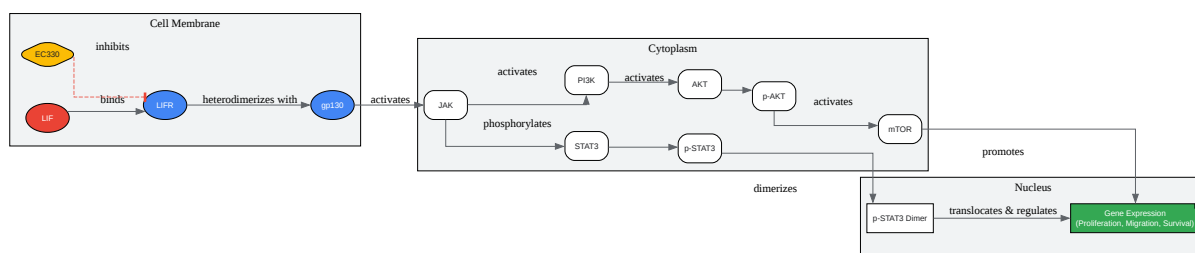
Table 1: In Vitro Efficacy of **EC330** in Human Breast Cancer Cell Lines

Cell Line	LIF Status	Parameter	Value	Reference
MCF7	Control (MCF7-Con)	IC50 (24h)	~0.2-0.3 μ M	[1][4]
MCF7	LIF Overexpression (MCF7-LIF)	IC50 (24h)	3-5 fold lower than MCF7-Con	[1][4]
MDA-MB-231	Control (MDA-MB231-Con)	IC50	-	[1][4]
MDA-MB-231	LIF Overexpression (MDA-MB231-LIF)	IC50	~2-fold lower than MDA-MB231-Con	[1][4]
MCF7	LIF Overexpression	Proliferation Inhibition	EC330 at 5 nM largely abolished LIF-promoted proliferation	[1]
MDA-MB-231	LIF Overexpression	Migration Inhibition	EC330 at 15 nM significantly inhibited migration	[1]
MCF7 & MDA-MB-231	LIF Overexpression	Signaling Inhibition	EC330 at 1 μ M abolished LIF-induced phosphorylation of STAT3 and AKT	[1]

Table 2: In Vivo Efficacy of **EC330** in a Xenograft Model

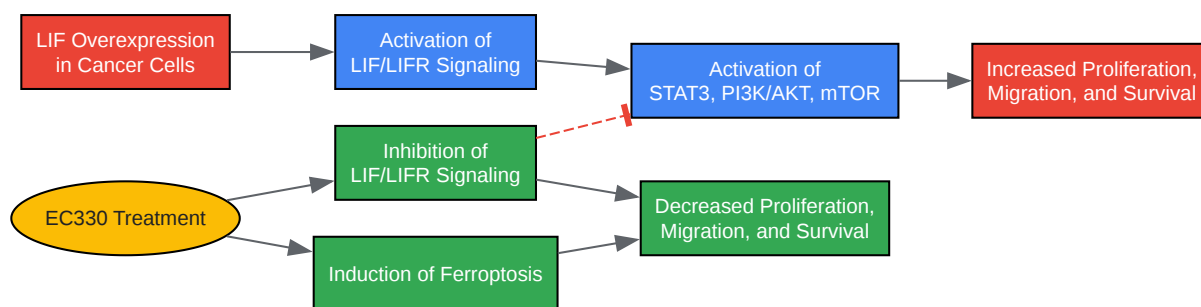
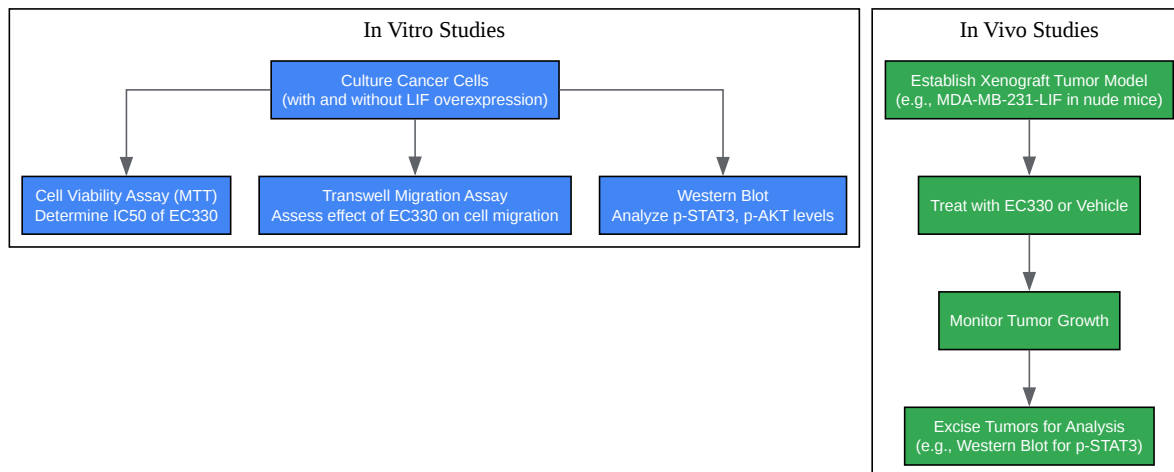
Cancer Type	Cell Line	Treatment	Dosage and Schedule	Outcome	Reference
Triple-Negative Breast Cancer	MDA-MB-231 with LIF overexpression	EC330	1 mg/kg, i.p., 5 times/week for 24 days	Significantly inhibited tumor growth	[1]
Ovarian Cancer	IGROV-1	EC330	0.5 and 2.5 mg/kg	Dose-dependently reduced tumor burden	
Triple-Negative Breast Cancer	MDA-MB-231	EC330	0.5 and 2.5 mg/kg	Dose-dependently reduced tumor burden	

Signaling Pathways and Experimental Workflows



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LIF signaling pathway and the inhibitory action of EC330.



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